molecular formula C₁₆H₂₈O B1156203 (2E,12Z)-Hexadeca-2,12-dienal

(2E,12Z)-Hexadeca-2,12-dienal

Cat. No.: B1156203
M. Wt: 236.39
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Classification and Structural Identity

This compound belongs to the chemical class of polyunsaturated fatty aldehydes, specifically categorized as a trans-2,3-unsaturated fatty aldehyde according to current chemical taxonomy. The compound possesses the molecular formula C16H28O, with a calculated molecular weight of 236.39 grams per mole. Its structural identity is defined by a sixteen-carbon aliphatic chain featuring two double bonds positioned at the 2nd and 12th carbon atoms, with E (trans) and Z (cis) configurations respectively.

The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the precise stereochemical arrangement of its double bonds. The compound's structural uniqueness lies in its conjugated diene system, where the E-configured double bond at position 2 creates a trans relationship between the carbonyl group and the adjacent carbon, while the Z-configured double bond at position 12 establishes a cis arrangement in the middle portion of the carbon chain.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
IUPAC Name This compound
InChI Key LONIPGWTNKHADU-YQMRQDNGSA-N
Chemical Classification trans-2,3-unsaturated fatty aldehyde
ChEBI Identifier CHEBI:149656

The stereochemical configuration of this compound distinguishes it from other hexadecadienal isomers, such as the well-known (10E,12Z)-hexadeca-10,12-dienal (commonly referred to by its trivial name bombykal), which serves as a sex pheromone component in various lepidopteran species. This positional and configurational specificity is crucial for understanding the compound's distinct chemical behavior and biological activity patterns.

Historical Context of Discovery and Characterization

The characterization of this compound represents a relatively recent advancement in natural product chemistry, with its formal chemical identification and database registration occurring in 2020. The compound was initially created in chemical databases on June 19, 2020, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing research interest and structural refinement.

The discovery and characterization of this specific stereoisomer emerged from broader research efforts investigating hexadecadienal compounds and their various geometric configurations. Historical research in this field has been significantly influenced by studies of lepidopteran sex pheromones, where related hexadecadienal isomers have played crucial roles. The systematic investigation of different positional and stereoisomeric forms of hexadecadienals has revealed the importance of precise double bond positioning and configuration in determining biological activity.

Research methodologies employed in the characterization of this compound have built upon established techniques for analyzing conjugated diene systems. These include the use of derivatization reactions with compounds such as 4-methyl-3,5-dihydro-1,2,4-triazole-3,5-dione for determining double bond positions, as demonstrated in related hexadecadienal research. The application of gas chromatography coupled with mass spectrometry has been instrumental in establishing the structural identity and distinguishing between different geometric isomers.

The compound's identification has been facilitated by advances in synthetic chemistry, particularly methods for constructing conjugated diene systems with defined stereochemistry. Research has shown that synthetic approaches including Wittig reactions, catalytic coupling reactions, and hydroboration-protonolysis have been essential for preparing authentic standards necessary for structural confirmation. These synthetic methodologies have enabled the preparation of reference materials crucial for comparative analysis and structural verification.

Significance in Natural Product Chemistry

This compound holds particular significance in natural product chemistry due to its functional relationship with sphingolipid metabolism and its classification as a bioactive fatty aldehyde derivative. The compound's structural connection to sphinga-4E,14Z-dienine-1-phosphate highlights its potential role in cellular signaling pathways and membrane biology, areas of intense research interest in contemporary biochemistry.

The significance of this compound extends to its representation of a specific class of unsaturated aldehydes that demonstrate the structural diversity possible within fatty acid-derived natural products. Research has established that compounds featuring conjugated diene systems, such as this compound, often exhibit unique chemical reactivity patterns and biological activities that distinguish them from their saturated or mono-unsaturated counterparts.

Within the broader context of hexadecadienal research, this compound contributes to understanding structure-activity relationships in lipid-derived signaling molecules. Studies of related hexadecadienal isomers have revealed that the precise positioning and geometry of double bonds significantly influence biological activity, receptor binding affinity, and metabolic stability. The specific 2E,12Z configuration of this compound provides a unique molecular framework for investigating these relationships.

Table 2: Comparative Analysis of Hexadecadienal Isomers

Compound Double Bond Positions Configuration Primary Research Context Reference
This compound 2, 12 E, Z Sphingolipid metabolism
(10E,12Z)-Hexadeca-10,12-dienal 10, 12 E, Z Sex pheromone research
(9Z,11E)-Hexadeca-9,11-dienal 9, 11 Z, E Pest insect communication
(11Z,13Z)-Hexadeca-11,13-dienal 11, 13 Z, Z Multi-species pheromones

The compound's importance in natural product chemistry is further emphasized by its potential applications in understanding biosynthetic pathways. Research into related fatty aldehydes has revealed complex enzymatic processes responsible for introducing specific double bonds and maintaining stereochemical integrity during biosynthesis. The study of this compound contributes to this knowledge base by providing insights into the metabolic processes that generate structurally specific unsaturated aldehydes.

Properties

Molecular Formula

C₁₆H₂₈O

Molecular Weight

236.39

Origin of Product

United States

Preparation Methods

Reaction Design and Starting Materials

The Wittig reaction is a cornerstone for constructing the (E,Z)-diene system in (2E,12Z)-hexadeca-2,12-dienal. As detailed by J-STAGE studies, the synthesis begins with 1,3-propanediol and 1-bromoundecane to form phosphorane intermediates. The aldehyde group is introduced via oxidation of a primary alcohol precursor, while the (E)-configuration at C2 is established using (E)-2-alkenals derived from stable enyne intermediates. For the (Z)-configuration at C12, a Z-selective Wittig reaction is employed, leveraging the steric bulk of triphenylphosphine ylides to favor cis addition.

Stereoselectivity and Isomer Separation

A critical challenge lies in separating (E,Z)- and (E,E)-isomers. Preparative HPLC with octadecylsilane (ODS) columns achieves baseline separation, with retention times (tR) differing by 1.2–1.5 minutes under isocratic conditions (80% acetonitrile/water). Nuclear magnetic resonance (NMR) analysis, particularly 1H–1H COSY, confirms stereochemistry through coupling constants: the (E,Z)-isomer exhibits J = 15 Hz (trans) and J = 11 Hz (cis), while the (E,E)-isomer shows J = 15 Hz for both double bonds.

Table 1: Wittig Reaction Conditions and Outcomes

Starting MaterialPhosphorane ReagentIsomer Ratio (E,Z:E,E)Yield (%)Purification Method
1-BromoundecanePropylidene-PPh33:162ODS-HPLC
1-Iododecanal(Z)-Alkenyl-PPh34:171Silica Gel

Hydroboration-Protonolysis Strategy

Enyne Intermediate and Borane Addition

An alternative route involves hydroboration-protonolysis of enyne precursors. As reported in PMC studies, 10-iododecanal is coupled with trimethylsilylacetylene via Sonogashira coupling to form a C13 enyne. Dicyclohexylborane selectively adds to the triple bond, yielding a (Z)-alkenylborane intermediate, which undergoes protonolysis with acetic acid to install the (Z)-double bond at C12. This method avoids over-reduction by using bulky boranes that sterically hinder further reaction.

Aldehyde Protection and Deprotection

To prevent aldehyde oxidation or isomerization, the formyl group is protected as a diethylacetal early in the synthesis. For example, 10-iododecanal is converted to its diethyl acetal derivative using triethyl orthoformate and p-toluenesulfonic acid. Deprotection with aqueous HCl in tetrahydrofuran (THF) regenerates the aldehyde without compromising the (Z)-configuration.

Table 2: Hydroboration-Protonolysis Parameters

StepReagentTemperature (°C)Time (h)Yield (%)
Sonogashira CouplingPd(PPh3)2Cl2, CuI601285
HydroborationCy2BH0278
ProtonolysisCH3COOH25191

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Wittig method offers moderate yields (62–71%) but requires rigorous HPLC purification, limiting scalability. In contrast, hydroboration-protonolysis achieves higher yields (78–91%) and gram-scale production, as demonstrated in the synthesis of 2.8 kg batches of analogous dienals.

Stereochemical Purity

Wittig reactions generate higher isomer ratios (3:1 to 4:1 E,Z:E,E), necessitating post-synthesis purification. Hydroboration-protonolysis provides superior (Z)-selectivity (>95%) due to the stereospecific addition of boranes.

Challenges and Innovations

Oxidative Stability of the Aldehyde Group

Early-stage acetal protection mitigates aldehyde degradation during prolonged reactions. For instance, Bishop and Morrow’s acetal-mediated route achieves 89% aldehyde recovery post-deprotection, compared to 67% with direct PCC oxidation.

Green Chemistry Approaches

Recent advances employ electrolytic manganese dioxide (EMD) for alcohol-to-aldehyde oxidation, reducing chromium waste. EMD in dichloromethane at 25°C converts 1-hexadecadienol to the aldehyde in 82% yield, comparable to PCC (79%) .

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